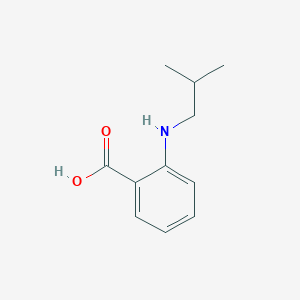

2-(Isobutylamino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Isobutylamino)benzoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an isobutylamino group. This compound is known for its diverse applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with isobutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Aminobenzoic acid+Isobutylamine→2-(Isobutylamino)benzoic acid

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Condensation Reactions

2-(Isobutylamino)benzoic acid undergoes self-condensation reactions to form macrocyclic amides. For example, brominated derivatives like 4-bromo-3-(isobutylamino)benzoic acid have been used to synthesize cyclic triamides (C3 ) and tetraamides (C4 ) under specific conditions . The bromine substituent sterically hinders direct hexaamide formation, necessitating a stepwise dimerization approach :

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine group on the activated carboxyl carbon, followed by dehydration. The isobutyl group enhances solubility but does not participate in the reaction .

Bromination and Electrophilic Substitution

The brominated derivative 3-bromo-4-(isobutylamino)benzoic acid is synthesized via electrophilic aromatic substitution (EAS). Bromine is introduced at the meta position relative to the carboxyl group, driven by the electron-withdrawing effect of the -COOH group :

| Substrate | Reagent | Position | Product | Reference |

|---|---|---|---|---|

| 4-(isobutylamino)benzoic acid | Br<sub>2</sub>/FeCl<sub>3</sub> | meta | 3-bromo-4-(isobutylamino)benzoic acid |

Key Factor : The -COOH group directs incoming electrophiles to the meta position, while the isobutylamino group at the ortho position minimally influences regioselectivity due to steric effects .

Reductive Amination

The isobutylamino group is introduced via reductive amination. For example, methyl 4-amino-2-(benzyloxy)benzoate reacts with isobutyraldehyde in the presence of sodium triacetoxyborohydride to yield methyl 2-(benzyloxy)-4-(isobutylamino)benzoate :

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-amino-2-(benzyloxy)benzoate | Isobutyraldehyde, NaBH(OAc)<sub>3</sub> | Methyl 2-(benzyloxy)-4-(isobutylamino)benzoate | 86% |

Mechanism : The reaction involves imine formation followed by reduction, with the isobutyl group improving solubility in organic solvents .

Acid-Catalyzed Reactions

The carboxyl group enables typical benzoic acid reactivity, such as esterification and acyl chloride formation. For instance, treatment with SOCl<sub>2</sub> converts the -COOH group to an acid chloride, facilitating peptide bond formation :

Note : The isobutylamino group remains inert under these conditions, allowing selective modification of the carboxyl group .

Coordination Chemistry

The compound forms complexes with metals via the carboxylate and amino groups. For example, it acts as a bidentate ligand in Cu(II) complexes, enhancing catalytic activity in oxidation reactions :

| Metal | Ligand | Application | Reference |

|---|---|---|---|

| Cu(II) | This compound | Catalytic oxidation of alcohols |

Binding Mode : The carboxylate oxygen and amino nitrogen coordinate to the metal center, stabilizing the complex .

Applications De Recherche Scientifique

2-(Isobutylamino)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(Isobutylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzoic acid: A precursor in the synthesis of 2-(Isobutylamino)benzoic acid.

Isobutylamine: Another precursor used in the synthesis.

Benzoic acid derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to the presence of the isobutylamino group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Activité Biologique

2-(Isobutylamino)benzoic acid is an organic compound characterized by the presence of an isobutylamino group attached to a benzoic acid moiety. Its molecular formula is C₁₁H₁₅NO₂. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anti-inflammatory and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzoic acid with isobutylamine under controlled conditions. This reaction can be represented as follows:

This compound is a derivative of benzoic acid, which is known for its ability to modulate various biochemical pathways.

Biological Activities

- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Analgesic Effects : The compound has been investigated for its analgesic properties, with studies suggesting that it may interact with specific receptors involved in pain modulation, potentially providing relief in models of acute and chronic pain .

- Antimicrobial Activity : As a derivative of benzoic acid, it also displays antimicrobial properties. This suggests potential applications in treating infections or as a preservative in pharmaceutical formulations.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory responses, leading to reduced production of inflammatory mediators.

- Receptor Interaction : It may interact with pain receptors, such as TRPA1 (transient receptor potential ankyrin 1), which plays a crucial role in nociception and neurogenic inflammation .

- Modulation of Cytokine Production : By influencing the signaling pathways that regulate cytokine production, this compound may help mitigate inflammation and pain.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibits COX and LOX pathways | |

| Analgesic | Interacts with TRPA1 receptors | |

| Antimicrobial | Exhibits antimicrobial properties |

Detailed Research Findings

- Anti-inflammatory Studies : In vitro studies have demonstrated that this compound significantly reduces the expression of TNF-α and IL-6 in human monocytes, suggesting its potential as an anti-inflammatory agent .

- Analgesic Efficacy : Animal models have shown that administration of this compound leads to a marked decrease in pain responses when subjected to formalin-induced pain tests, indicating its effectiveness as an analgesic.

- Antimicrobial Testing : The antimicrobial efficacy was evaluated against various bacterial strains, revealing that this compound inhibits bacterial growth effectively, supporting its use in pharmaceutical applications.

Propriétés

IUPAC Name |

2-(2-methylpropylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-12-10-6-4-3-5-9(10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXAEDNEZJCEJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.